Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Lipophilicity Drug design ADME prediction

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353972-65-2) is a synthetic, Boc-protected piperazine-pyrimidine building block with molecular formula C₁₆H₂₆N₄O₃ and a molecular weight of 322.40 g/mol. Its structure features a 6-ethoxypyrimidine ring attached to a 2-methylpiperazine core, with a tert-butyloxycarbonyl (Boc) group protecting one piperazine nitrogen.

Molecular Formula C16H26N4O3
Molecular Weight 322.40
CAS No. 1353972-65-2
Cat. No. B3027655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
CAS1353972-65-2
Molecular FormulaC16H26N4O3
Molecular Weight322.40
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O3/c1-6-22-14-9-13(17-11-18-14)19-7-8-20(12(2)10-19)15(21)23-16(3,4)5/h9,11-12H,6-8,10H2,1-5H3
InChIKeyCNAVFGQFFIMUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353972-65-2): Physicochemical and Structural Baseline for Procurement


Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate (CAS 1353972-65-2) is a synthetic, Boc-protected piperazine-pyrimidine building block with molecular formula C₁₆H₂₆N₄O₃ and a molecular weight of 322.40 g/mol [1]. Its structure features a 6-ethoxypyrimidine ring attached to a 2-methylpiperazine core, with a tert-butyloxycarbonyl (Boc) group protecting one piperazine nitrogen. The compound possesses one undefined chiral center at the 2-position of the piperazine ring and exhibits a computed XLogP3-AA lipophilicity of 2.4 [1]. It is primarily catalogued as a research intermediate for medicinal chemistry applications, with commercial availability typically at 95–98% purity .

Why Generic Substitution of Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate Carries Structural and Physicochemical Risk


Closely related piperazine-pyrimidine building blocks—differing by a single methyl group position, a 6-alkoxy substituent, or the absence of the 2-methyl group—exhibit measurably distinct physicochemical profiles despite sharing the same core scaffold [1]. These differences directly affect lipophilicity (ΔXLogP3 up to 0.4 units), molecular complexity (Complexity Index range: 364–399), the presence or absence of a chiral center, and heavy atom count (Δ = 1), all of which can alter downstream synthetic reactivity, chromatographic behavior, and the pharmacokinetic properties of final drug candidates when these building blocks are incorporated into lead compounds . Interchanging these analogs without quantitative justification risks introducing uncontrolled variables into structure-activity relationship (SAR) studies .

Quantitative Evidence Guide: Differentiating Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate from Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation Against Des-Methyl and 6-Methoxy Analogs

The target compound exhibits an XLogP3-AA value of 2.4 [1]. This places it at the upper end of the lipophilicity range within this analog series: 0.4 log units higher than the des-methyl analog (tert-butyl 4-(6-ethoxypyrimidin-4-yl)piperazine-1-carboxylate, CAS 1353965-84-0, XLogP3 = 2.0) [2], 0.3 log units higher than the 6-methoxy analog (tert-butyl 4-(6-methoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate, CAS 1353954-72-9, XLogP3 = 2.1) [3], and equivalent to the 3-methyl positional isomer (CAS 1353952-97-2, XLogP3 = 2.4) [4]. The enhanced lipophilicity relative to the des-methyl and methoxy analogs is attributable to the combination of the 2-methyl substituent and the 6-ethoxy group.

Lipophilicity Drug design ADME prediction

Molecular Complexity and Heavy Atom Count as a Differentiator from the Des-Methyl Scaffold

The target compound has a Complexity Index of 399 and a Heavy Atom Count of 23 [1]. The des-methyl analog (CAS 1353965-84-0) has a lower Complexity Index of 364 and a Heavy Atom Count of 22, while the 6-methoxy analog (CAS 1353954-72-9) has a Complexity Index of 385 and a Heavy Atom Count of 22 [2][3]. The 3-methyl positional isomer (CAS 1353952-97-2) shares an identical Complexity Index of 399 and Heavy Atom Count of 23 [4]. The increased complexity and heavy atom count relative to the des-methyl and methoxy analogs arise from the additional methyl carbon on the piperazine ring.

Molecular complexity Scaffold diversity Medicinal chemistry

Chiral Center as a Critical Differentiator from the Achiral Des-Methyl Analog

The target compound possesses one undefined atom stereocenter at the 2-position of the piperazine ring, as indicated by the Undefined Atom Stereocenter Count = 1 in its PubChem computed properties [1]. In contrast, the des-methyl analog (CAS 1353965-84-0) has an Undefined Atom Stereocenter Count = 0, confirming it is achiral [2]. The 6-methoxy analog (CAS 1353954-72-9) and the 3-methyl isomer (CAS 1353952-97-2) also each possess one undefined stereocenter [3][4]. The 2-methylpiperazine scaffold is chiral, and the target compound is supplied as a racemate unless otherwise specified.

Stereochemistry Chiral building block Enantioselective synthesis

Rotatable Bond Count Differentiation from the 6-Methoxy Analog for Conformational Pre-organization

The target compound has a Rotatable Bond Count of 5, consistent with its ethoxy substituent chain (O–CH₂–CH₃) [1]. The 6-methoxy analog (CAS 1353954-72-9) has a Rotatable Bond Count of 4, reflecting the one-atom-shorter methoxy group (O–CH₃) [2]. The des-methyl analog (Rotatable Bonds = 5) [3] and the 3-methyl isomer (Rotatable Bonds = 5) [4] match the target compound in this metric. The additional rotatable bond in the target compound relative to the methoxy analog provides greater conformational flexibility in the ethoxy side chain.

Conformational flexibility Rotatable bonds Ligand efficiency

Commercial Purity Benchmarking: 98% Grade Availability as a Procurement Discriminator

The target compound is commercially available at 98% purity from multiple suppliers, supported by batch-specific QC documentation (NMR, HPLC, GC) . The des-methyl analog (CAS 1353965-84-0) is also available at 98% purity [1], while the 3-methyl isomer (CAS 1353952-97-2) and 6-methoxy analog (CAS 1353954-72-9) are typically offered at 95% or 98% depending on the vendor . The 2% purity differential between 98% and 95% grades can correspond to a meaningful reduction in unidentified impurities for sensitive catalytic or biological assay applications.

Chemical purity Procurement specification Quality control

Disclosure: Limitation of Available Evidence — Predominance of Computed Physicochemical Data

At the time of this evidence guide preparation, no primary research papers, patents, or biological assay records containing quantitative activity data (e.g., IC₅₀, Kd, EC₅₀) for CAS 1353972-65-2 were identified in PubMed, Google Patents, or PubChem BioAssay databases [1]. The differential evidence presented above relies entirely on computed physicochemical properties and commercial purity data. Users seeking differentiation based on biological target engagement, in vitro potency, or in vivo pharmacokinetics should recognize that such data are not currently available in the public domain for this building block [1]. Procurement decisions should therefore be driven by the structural and physicochemical considerations documented in Evidence Items 1–5, pending the generation of experimental biological data.

Evidence quality Data limitation Procurement caveat

Best-Fit Research and Industrial Application Scenarios for Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Chiral Piperazine-Pyrimidine Scaffolds

The target compound serves as a Boc-protected building block for synthesizing CNS-targeted drug candidates where the 2-methylpiperazine core introduces a chiral center and enhanced lipophilicity (XLogP3 = 2.4) [1]. During SAR campaigns, the ethoxy substituent provides an additional rotatable bond (Rotatable Bond Count = 5) for conformational sampling compared to the more rigid methoxy analog (Rotatable Bond Count = 4) [2], potentially accessing distinct binding pocket geometries. The Boc group enables selective N-deprotection under acidic conditions, facilitating sequential diversification at the piperazine nitrogens [1].

Diversity-Oriented Synthesis: Fragment Library Expansion with Defined Stereochemistry

For fragment-based drug discovery programs building diverse piperazine-pyrimidine libraries, this compound offers a chiral scaffold (Undefined Atom Stereocenter Count = 1) [1] not available from the achiral des-methyl analog (Stereocenter Count = 0) [2]. Its molecular complexity (Complexity Index = 399) [1] exceeds that of the des-methyl scaffold (Complexity = 364) [2], contributing to greater three-dimensional character—a property correlated with improved clinical success rates in fragment evolution. The 98% commercial purity grade with documented QC supports reproducible library synthesis .

Chemical Biology: Probe Synthesis Requiring Defined Physicochemical Properties for Cell Permeability

When designing cell-permeable chemical probes, the higher XLogP3 of 2.4 [1] compared to the des-methyl analog (XLogP3 = 2.0) [2] may enhance passive membrane permeability without requiring additional lipophilic modifications that could introduce off-target effects. The balanced profile of 6 H-bond acceptors and 0 H-bond donors [1] conforms to Lipinski-like guidelines for CNS penetration, making this building block suitable for probe molecules targeting intracellular CNS proteins where moderate lipophilicity and low hydrogen-bond donor count are advantageous [1].

Process Chemistry: Scalable Intermediate with Validated Commercial Supply Chain

The compound is available from multiple ISO-certified suppliers at 98% purity with batch-specific analytical documentation (NMR, HPLC, GC) [1][2], supporting its use as a key intermediate in scale-up campaigns. The consistent 98% grade availability reduces the impurity-related risk profile compared to analogs that are primarily stocked at 95% . The Boc protecting group strategy is well-precedented in industrial process chemistry, with established deprotection protocols facilitating integration into multi-step synthetic routes [1].

Quote Request

Request a Quote for Tert-butyl 4-(6-ethoxypyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.